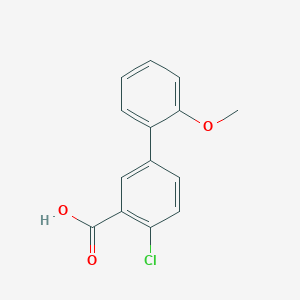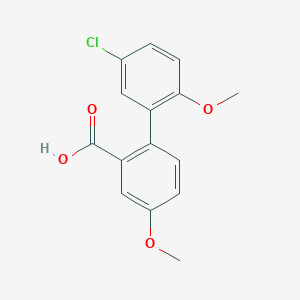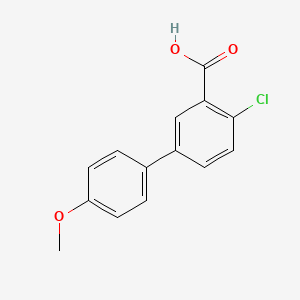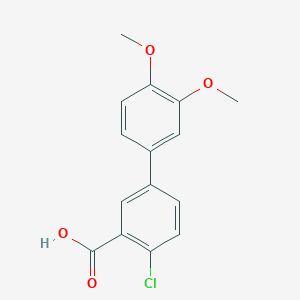
2-Chloro-5-(3-methoxyphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(3-methoxyphenyl)benzoic acid, or 2-CMPBA, is a synthetic organic compound that has a wide range of applications in the scientific research and laboratory fields. It is a colorless crystalline solid, and has a melting point of 122-124°C. 2-CMPBA is one of the most commonly used reagents in organic synthesis due to its low cost and wide availability. Its chemical structure is composed of a benzene ring with a methoxy group at the third position and a chlorine atom at the second position.
Applications De Recherche Scientifique
2-CMPBA has many applications in the scientific research and laboratory fields. It is commonly used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a starting material for the synthesis of other compounds. 2-CMPBA is also used as a fluorescent label in biochemical and physiological studies, as a catalyst in the synthesis of pharmaceuticals and other compounds, and as a building block for the synthesis of polymers.
Mécanisme D'action
2-CMPBA is a synthetic organic compound and its mechanism of action is not well understood. However, it is known that 2-CMPBA can act as a Lewis acid, which means that it can bind to electron-rich sites on other molecules and facilitate chemical reactions. 2-CMPBA can also act as a nucleophile, which means that it can attack electron-poor sites on other molecules and facilitate chemical reactions.
Biochemical and Physiological Effects
2-CMPBA has a wide range of biochemical and physiological effects. It is known to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other pro-inflammatory molecules. 2-CMPBA has also been shown to act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes and other pro-inflammatory molecules. In addition, 2-CMPBA has been shown to act as an antioxidant and to have anti-microbial and anti-fungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-CMPBA is a widely used reagent in organic synthesis and has many advantages for lab experiments. It is inexpensive and widely available, and it is relatively easy to synthesize. In addition, it is a colorless crystalline solid, which makes it easy to handle and use in lab experiments. However, 2-CMPBA also has some limitations. It is a relatively unstable compound, and it can react with other compounds and cause unwanted side reactions. In addition, it can be toxic if not handled properly.
Orientations Futures
The future directions for 2-CMPBA are numerous. It has been shown to have a wide range of biochemical and physiological effects, and further research is needed to better understand its mechanisms of action and its potential applications in medicine and other fields. In addition, 2-CMPBA has been used as a fluorescent label in biochemical and physiological studies, and further research is needed to explore its potential for use in other types of studies. Finally, further research is needed to explore the potential of 2-CMPBA as a starting material for the synthesis of other compounds and as a building block for the synthesis of polymers.
Méthodes De Synthèse
2-CMPBA can be synthesized in two different ways. The first method is the direct synthesis of 2-CMPBA from benzene, hydrochloric acid, and 3-methoxybenzaldehyde. This method is relatively simple and involves the reaction of benzene and hydrochloric acid to form benzene chloride, which is then reacted with 3-methoxybenzaldehyde to form 2-CMPBA. The second method of synthesis is the reaction of 2-chlorobenzoic acid and 3-methoxybenzaldehyde to form 2-CMPBA. This method is more complex, but it is more efficient and produces higher yields of 2-CMPBA.
Propriétés
IUPAC Name |
2-chloro-5-(3-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBXJYBKBLPYBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681204 |
Source


|
| Record name | 4-Chloro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-methoxyphenyl)benzoic acid | |
CAS RN |
1179607-85-2 |
Source


|
| Record name | 4-Chloro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














